N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structural features, including an acetyl group and a chlorobenzenesulfonamide moiety, which contribute to its potential biological activities. The compound is of interest in medicinal chemistry due to its structural similarity to various pharmaceutical agents.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide can be classified as follows:
The synthesis of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide features:
The molecular weight of the compound is approximately 394.88 g/mol. Structural data can be represented using SMILES notation: CC(=O)N1C(=O)C2=C(C=CC=C2)C=CC=C1C3=CC=CC=C3ClS(=O)(=O)N
.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide can participate in various chemical reactions:
These reactions can be studied using techniques like High Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) to monitor reaction progress and identify products.
Further pharmacological studies are required to elucidate its precise mechanism of action and therapeutic potential.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide holds potential applications in:
Further research into its biological activity could reveal additional therapeutic applications in treating mood disorders or other neurological conditions.
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5